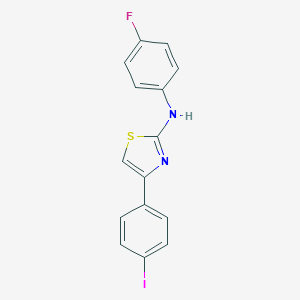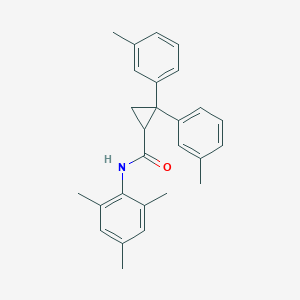![molecular formula C18H18N6O5 B392374 (Z)-4-AMINO-N'-[(4-METHOXY-3-NITROPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE](/img/structure/B392374.png)
(Z)-4-AMINO-N'-[(4-METHOXY-3-NITROPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(4-methoxy-3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a furazan ring, which is known for its stability and unique chemical properties. The presence of multiple functional groups, including amino, methoxy, nitro, and carboxamidine, makes it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4-methoxy-3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Nitration: Introduction of the nitro group to the benzene ring.
Methoxylation: Addition of the methoxy group to the benzene ring.
Formation of Furazan Ring: Cyclization to form the furazan ring.
Amination: Introduction of the amino group.
Carboxamidine Formation: Conversion to the carboxamidine group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, methanol for methoxylation, and appropriate catalysts for cyclization and amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-(4-methoxy-3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine can undergo various types of chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Cyclization: Formation of cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Cyclization Catalysts: Acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-N-(4-methoxy-3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-N-(4-methoxy-3-nitrobenzyl)oxy-1,2,5-oxadiazole-3-carboximidamide
- 3-[({3-nitro-4-methylphenyl}imino)methyl]-2-methyl-1H-indole
Uniqueness
4-Amino-N-(4-methoxy-3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine is unique due to its combination of functional groups and the presence of the furazan ring. This structure imparts specific chemical properties and reactivity that distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C18H18N6O5 |
|---|---|
Molekulargewicht |
398.4g/mol |
IUPAC-Name |
4-amino-N-[(4-methoxy-3-nitrophenyl)methoxy]-N'-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C18H18N6O5/c1-11-3-6-13(7-4-11)20-18(16-17(19)22-29-21-16)23-28-10-12-5-8-15(27-2)14(9-12)24(25)26/h3-9H,10H2,1-2H3,(H2,19,22)(H,20,23) |
InChI-Schlüssel |
VRBJSPFSYIHUBT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Isomerische SMILES |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(dibenzo[b,d]furan-3-yl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B392291.png)


![ETHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392294.png)


![17-(3-Methoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392298.png)
![1-(4-Methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B392300.png)
![2-(2-ethoxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B392301.png)


![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B392305.png)

![methyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B392310.png)
